molecular formula C20H24N2O3S B14950314 2-({2-[(4-butoxyphenyl)amino]-2-oxoethyl}sulfanyl)-N-phenylacetamide

2-({2-[(4-butoxyphenyl)amino]-2-oxoethyl}sulfanyl)-N-phenylacetamide

Cat. No.: B14950314
M. Wt: 372.5 g/mol
InChI Key: VWSCHIUDYMEYHF-UHFFFAOYSA-N
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Description

2-[(2-anilino-2-oxoethyl)sulfanyl]-N-(4-butoxyphenyl)acetamide is a complex organic compound with the molecular formula C20H24N2O3S and a molecular weight of 372.48116 g/mol . This compound is characterized by its unique structure, which includes an anilino group, a butoxyphenyl group, and a sulfanyl-acetamide linkage. It is used in various scientific research applications due to its distinctive chemical properties.

Properties

Molecular Formula

C20H24N2O3S

Molecular Weight

372.5 g/mol

IUPAC Name

2-[2-(4-butoxyanilino)-2-oxoethyl]sulfanyl-N-phenylacetamide

InChI

InChI=1S/C20H24N2O3S/c1-2-3-13-25-18-11-9-17(10-12-18)22-20(24)15-26-14-19(23)21-16-7-5-4-6-8-16/h4-12H,2-3,13-15H2,1H3,(H,21,23)(H,22,24)

InChI Key

VWSCHIUDYMEYHF-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)CSCC(=O)NC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

The synthesis of 2-[(2-anilino-2-oxoethyl)sulfanyl]-N-(4-butoxyphenyl)acetamide involves multiple steps. One common synthetic route starts with the preparation of 2-[(2-anilino-2-oxoethyl)sulfanyl]acetic acid . This intermediate is then reacted with 4-butoxyaniline under specific conditions to yield the final product. The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .

Chemical Reactions Analysis

2-[(2-anilino-2-oxoethyl)sulfanyl]-N-(4-butoxyphenyl)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

2-[(2-anilino-2-oxoethyl)sulfanyl]-N-(4-butoxyphenyl)acetamide is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of 2-[(2-anilino-2-oxoethyl)sulfanyl]-N-(4-butoxyphenyl)acetamide involves its interaction with specific molecular targets. The anilino group can form hydrogen bonds with biological macromolecules, while the sulfanyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

2-[(2-anilino-2-oxoethyl)sulfanyl]-N-(4-butoxyphenyl)acetamide can be compared with similar compounds such as:

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